molecular formula C28H19ClN2O3 B10882443 N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

Cat. No.: B10882443
M. Wt: 466.9 g/mol
InChI Key: XIUWYRZZBBNWFX-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[f]chromene core, which is a fused ring system containing both benzene and chromene rings. The presence of a cyano group, a chlorophenyl group, and a methoxybenzamide moiety further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a phenylacetylene derivative under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the chlorophenyl group: This step can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the methoxybenzamide moiety: The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide: Similar structure but with an oxadiazole ring instead of a benzo[f]chromene core.

    N-[4-(4-chlorophenyl)-2-cyano-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-methoxybenzamide: Contains a pyrrolo[2,3-b]pyridine core instead of a benzo[f]chromene core.

    N-[1-(4-chlorophenyl)-2-cyano-1H-indole-3-yl]-2-methoxybenzamide: Features an indole core instead of a benzo[f]chromene core.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H19ClN2O3

Molecular Weight

466.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C28H19ClN2O3/c1-33-23-9-5-4-8-21(23)27(32)31-28-22(16-30)25(18-10-13-19(29)14-11-18)26-20-7-3-2-6-17(20)12-15-24(26)34-28/h2-15,25H,1H3,(H,31,32)

InChI Key

XIUWYRZZBBNWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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